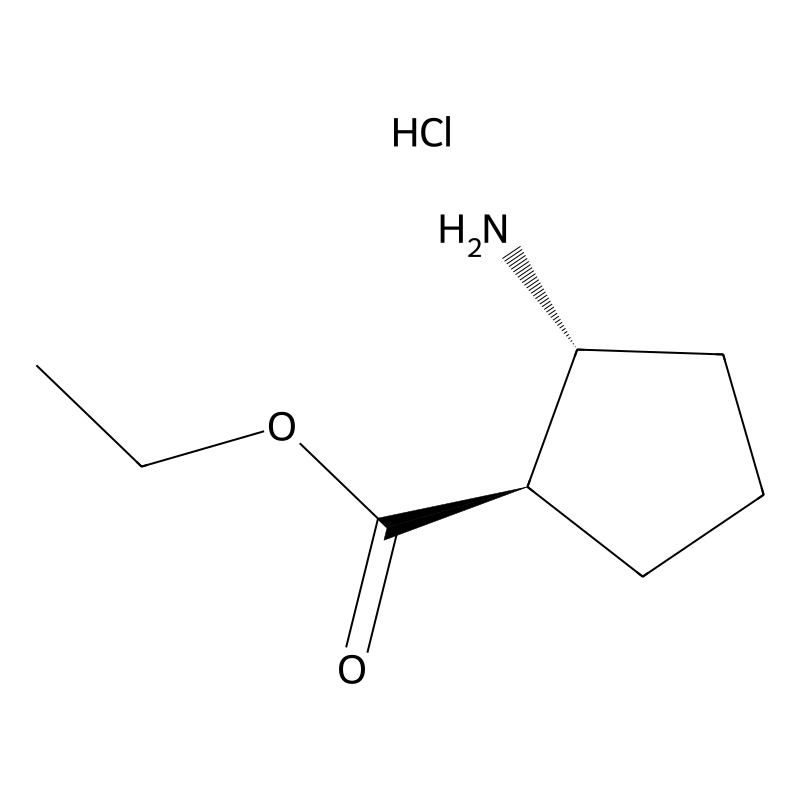(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride is a chiral compound characterized by a cyclopentane ring with an amino group and a carboxylate ester. Its specific stereochemistry, indicated by the (1R,2R) configuration, suggests that it has unique spatial properties that could influence its biological interactions and pharmacological effects. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for pharmaceutical applications.
- Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
- Transamination: The amino group can participate in transamination reactions, where it can transfer its amine group to a keto acid, forming a new amino acid.
- Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, potentially leading to the formation of an amine derivative.
These reactions are facilitated by enzymes in biological systems, highlighting the compound's potential role in metabolic pathways.
(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride exhibits several biological activities:
- Antimicrobial Properties: Some studies suggest that compounds with similar structures may show antimicrobial activity due to their ability to interact with bacterial membranes.
- Neuropharmacological Effects: The presence of an amino group suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions.
- Antioxidant Activity: Compounds with similar frameworks have demonstrated antioxidant properties, which may be beneficial in protecting cells from oxidative stress.
The biological activity is often dose-dependent and influenced by the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties .
Several synthetic routes can be employed to produce (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride:
- Starting from Cyclopentanone:
- Cyclopentanone can undergo a series of reactions including reduction and amination to introduce the amino group.
- The resulting amine can then be esterified with ethyl chloroformate to yield the desired ester.
- Chiral Pool Synthesis:
- Utilizing naturally occurring chiral compounds as starting materials can simplify the synthesis while ensuring stereochemical purity.
- Enzymatic methods may also be employed for stereoselective transformations.
- Asymmetric Synthesis:
- Asymmetric catalysis techniques can be used to create the chiral centers selectively, enhancing yields of the desired stereoisomer.
Each method varies in complexity and efficiency, depending on available resources and desired purity levels.
(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride has potential applications in various fields:
- Pharmaceutical Development: As a candidate for drug development targeting neurological disorders or infections due to its biological activity.
- Research Tool: Useful in biochemical studies exploring amino acid metabolism or neuropharmacology.
- Chemical Intermediates: Can serve as a precursor for synthesizing more complex molecules in medicinal chemistry.
Studies focusing on interaction profiles of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride reveal insights into its pharmacodynamics:
- Binding Affinity: Investigations into how well this compound binds to specific receptors or enzymes can elucidate its therapeutic potential.
- In Vivo Studies: Animal models may help assess its efficacy and safety profile before human trials.
- Computational Modeling: Quantitative structure-activity relationship (QSAR) models can predict interactions based on chemical structure .
Several compounds share structural similarities with (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| (1S,2S)-ethyl 2-aminocyclopentanecarboxylate | Chiral Ester | Antimicrobial | Different stereochemistry affecting activity |
| Ethyl 2-aminoacetate | Simple Amine Ester | Antioxidant | Simpler structure; less steric hindrance |
| Cyclopentylamine | Non-Ester Amine | Neuroactive | Lacks carboxylic functionality |
| (S)-proline | Amino Acid | Neuroprotective | Natural amino acid; different ring structure |
The unique stereochemistry of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride may confer specific biological activities not present in these other compounds. Its cyclic structure combined with an amino group positions it uniquely for targeted interactions within biological systems.








